molecular formula C24H24N4O3S B2407622 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 477493-02-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2407622
CAS RN: 477493-02-0
M. Wt: 448.54
InChI Key: FZRDUBLLDRKIPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design of a therapeutic active Pd(II) complex with a new ligand in good yield . The structure of the ligand and its Pd(II) complex was characterized via various techniques .


Molecular Structure Analysis

The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The in vitro antiproliferative effect of the ligand and Pd(II) complex were tested against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC50 value .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Electrophysiological Activity

Research on related benzamide derivatives has shown that compounds with the imidazolyl moiety exhibit significant electrophysiological activity. Such compounds are potent in vitro, indicating potential applications in cardiac electrophysiology. For example, studies on N-substituted imidazolylbenzamides have demonstrated efficacy comparable to known class III agents in arrhythmia models, suggesting a role in developing novel antiarrhythmic drugs (Morgan et al., 1990).

Antipsychotic Potential

Derivatives like 2-phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, have shown promise in receptor binding studies. This suggests that structurally similar compounds could serve as potential antipsychotic agents, highlighting another application in neuroscience and pharmacology (Thurkauf et al., 1995).

Fluorescent Materials Development

Novel fluorescent triazole derivatives synthesized from similar benzimidazole compounds have shown significant photophysical properties, including blue and green emission. This has implications for developing new materials for optical applications and fluorescence-based bioimaging techniques (Padalkar et al., 2015).

Antimicrobial and Anticancer Activities

Compounds with benzimidazole core structures have been investigated for their antimicrobial and anticancer activities. For instance, derivatives exhibiting fluorescence have also shown antibacterial properties against various strains, indicating their potential in developing new antimicrobial agents. Furthermore, some compounds have demonstrated significant in vitro anticancer activities, suggesting a route for novel anticancer drug development (Patil et al., 2015).

Material Science Applications

The synthesis of well-defined polyamides, including block copolymers containing benzamide derivatives, indicates potential applications in material science. These developments could lead to new materials with specific mechanical and chemical properties for various industrial applications (Yokozawa et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)20-14-12-17(13-15-20)24(29)25-19-9-7-8-18(16-19)23-26-21-10-5-6-11-22(21)27-23/h5-16H,3-4H2,1-2H3,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRDUBLLDRKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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